Selenomethionine

描述

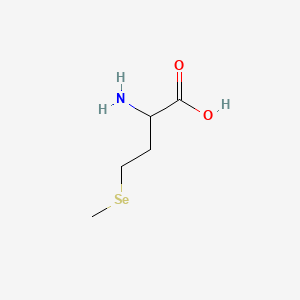

Selenomethionine is a naturally occurring amino acid that contains selenium. It is found in various foods such as Brazil nuts, cereal grains, soybeans, and grassland legumes. This compound is significant due to its role in human health, particularly in thyroid function, reproduction, DNA production, and protection against infections. This compound combines with proteins in the body to form antioxidants called selenoproteins, which help protect against free radicals .

准备方法

Synthetic Routes and Reaction Conditions: Selenomethionine can be synthesized through several methods. One common method involves the reaction of L-methionine with dimethyl carbonate to form L-α-amino-γ-butyrolactone, which is then reacted with hydrobromic acid to obtain L-α-amino-γ-butyrolactone hydrobromate. This intermediate is then reacted with sodium methyl-hydroselenide to produce L-selenomethionine .

Industrial Production Methods: Industrial production of this compound often involves the use of recombinant expression systems. For example, recombinant expression in non-auxotrophic Pichia pastoris strains can yield significant incorporation of this compound into proteins .

化学反应分析

Types of Reactions: Selenomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to methionine selenoxide, which can be studied using density function theory (DFT) methods .

Common Reagents and Conditions: Oxidation of this compound typically involves the use of oxygen atoms or flavin-containing monooxygenases. Reduction reactions may involve reagents such as sodium borohydride .

Major Products: The major products formed from these reactions include methionine selenoxide and other selenium-containing compounds .

科学研究应用

Antioxidant Properties

Selenomethionine is known for its potent antioxidant capabilities, which play a critical role in protecting cells from oxidative stress.

- Mechanism of Action : SeMet acts as a precursor to selenoproteins, particularly glutathione peroxidase (GPx), which helps neutralize reactive oxygen species (ROS) and protects cellular components from oxidative damage .

- Research Findings : Studies have demonstrated that SeMet supplementation can significantly reduce markers of oxidative stress in various animal models, including those subjected to cardiac ischemia/reperfusion injury . Specifically, SeMet was shown to prevent cell death in cardiac myoblasts exposed to hypochlorous acid (HOCl), indicating its protective role against oxidative damage .

Cancer Prevention and Therapy

Research into the anticancer properties of this compound has gained momentum due to its potential to influence tumor growth and progression.

- Antitumor Effects : SeMet has been implicated in reducing the risk of various cancers, including prostate and colorectal cancers. Its incorporation into proteins allows it to exert effects at the cellular level that may inhibit cancer cell proliferation .

- Mechanistic Insights : Studies indicate that SeMet can induce apoptosis in cancer cells and enhance the effectiveness of chemotherapeutic agents by overcoming drug resistance mechanisms . For instance, it has been shown to synergistically enhance the effects of doxorubicin in cancer cell lines .

Cardiovascular Health

This compound's role in cardiovascular health is supported by evidence suggesting that selenium supplementation can improve cardiac function.

- Oxidative Stress Modulation : SeMet has been shown to mitigate oxidative stress associated with cardiovascular diseases. In experimental models, it has demonstrated the ability to lower necrotic cell death rates in cardiac tissues exposed to oxidative insults .

- Clinical Implications : Epidemiological studies link low selenium levels with increased cardiovascular disease risk. Supplementation with SeMet has been proposed as a strategy for improving selenium status and potentially reducing cardiovascular morbidity .

Neurological Health

Emerging research suggests that SeMet may have protective effects against neurodegenerative diseases.

- Neuroprotective Effects : this compound's antioxidant properties extend to neuroprotection, where it may help mitigate the effects of neurotoxic metals and reduce the risk of conditions like Alzheimer's disease and Parkinson's disease .

- Mechanisms of Action : The compound may modulate neurotransmission and protect dopaminergic neurons through its ability to scavenge free radicals and chelate harmful metals .

Regulatory Standards for Food Enrichment

Given selenium's essential role in human health, regulatory frameworks have developed around its supplementation in foods.

- Global Standards : Various countries have established guidelines for selenium-enriched foods, focusing on safe levels of this compound and other selenium compounds. For example, China's regulations specify permissible limits for selenium content in food products .

- Health Claims : The inclusion of SeMet in dietary supplements is often linked to claims regarding immune support and chronic disease prevention, necessitating rigorous testing and compliance with health regulations .

Case Studies and Research Findings

作用机制

Selenomethionine is often compared with other selenium-containing compounds such as selenocysteine, selenocystamine, and sodium selenite. While all these compounds have antioxidant properties, this compound is more bioavailable and readily absorbed in the human body compared to inorganic forms like sodium selenite . Selenocysteine, another selenium-containing amino acid, is incorporated into specific proteins as directed by the genetic code .

相似化合物的比较

- Selenocysteine

- Selenocystamine

- Sodium selenite

- Sodium selenate

- Methylselenocysteine

Selenomethionine’s unique properties, such as its high bioavailability and incorporation into proteins, make it a valuable compound in various scientific and industrial applications.

生物活性

Selenomethionine (SeMet) is an organoselenium compound that plays a vital role in human health, primarily through its incorporation into selenoproteins. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various health conditions, and relevant case studies.

This compound is metabolized in the body to produce various selenium-containing proteins, which are crucial for antioxidant defense, thyroid hormone metabolism, immune function, and cellular signaling. The primary biological activities of this compound include:

- Antioxidant Activity : this compound enhances the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.

- Thyroid Function : It plays a role in the synthesis and metabolism of thyroid hormones, influencing overall metabolic processes.

- Cancer Prevention : Research indicates that this compound may inhibit tumor growth and promote apoptosis in cancer cells through mechanisms such as histone deacetylase (HDAC) inhibition .

1. Selenium Status and Supplementation

A study conducted over 28 months demonstrated that supplementation with 200 µg of this compound daily significantly increased plasma selenium levels in both men and women. The mean plasma selenium concentration rose from 1.78 µmol/L to 2.85 µmol/L for men and from 1.64 µmol/L to 3.32 µmol/L for women by month nine of supplementation . This indicates the bioavailability of this compound and its potential to improve selenium status in populations with deficiencies.

2. Effects on Thyroid Autoimmunity

A prospective case-control study involving women with Hashimoto's thyroiditis found that daily supplementation with this compound (200 µg) for six months led to a significant reduction in thyroid peroxidase antibodies (TPOAb) and thyroglobulin antibodies (TgAb). The reductions were more pronounced in women receiving atorvastatin alongside this compound, suggesting a synergistic effect between these treatments .

3. Cardiomyopathy Case Study

A notable case report highlighted a 15-month-old boy with selenium deficiency-induced dilated cardiomyopathy. After receiving selenium supplementation (2 µg/kg/day) for six months, the patient showed significant improvements in cardiac function and overall health, underscoring the importance of selenium in cardiac health .

Data Table: Summary of Key Studies on this compound

属性

IUPAC Name |

2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040609 | |

| Record name | Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Selenomethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000008 [mmHg] | |

| Record name | Selenomethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Selenomethionine (SeMet) is the chemical form or major component of selenium used for cancer chemoprevention in several clinical trials. However, evidence from experimental studies indicates that SeMet has weaker anticancer effects than most other forms of selenium. ... The anticancer activity of SeMet can be enhanced by methioninase (METase), indicating that SeMet metabolites are responsible for its anticancer activity. ... Wild-type p53-expressing LNCaP human prostate cancer cells were more sensitive to cotreatment with SeMet and METase than p53-null PC3 human prostate cancer cells. SeMet and METase cotreatment significantly increased levels of superoxide and apoptosis in LNCaP cells. Cotreatment with SeMet and METase resulted in increased levels of phosphorylated p53 (Ser15), total p53, Bax, and p21(Waf1) proteins. LNCaP cells treated with SeMet and METase also showed p53 translocation to mitochondria, decreased mitochondrial membrane potential, cytochrome c release into the cytosol, and activation of caspase-9. The effects of SeMet and METase were suppressed by pretreatment with a synthetic superoxide dismutase mimic or by knockdown of p53 via RNA interference. Reexpression of wild-type p53 in PC3 cells resulted in increases in superoxide production, apoptosis, and caspase-9 activity and a decrease in mitochondrial membrane potential following cotreatment with SeMet and METase. /The/ study shows that apoptosis induced by SeMet plus METase is superoxide mediated and p53 dependent via mitochondrial pathway(s). These results suggest that superoxide and p53 may play a role in cancer chemoprevention by selenium., ... The toxicity of Se is thought to arise from its ability to substitute for sulfur during the assembly of proteins. .../More/ recent studies also indicate that some forms of selenium are capable of generating oxidative stress in an in vitro test system that includes glutathione. L-Selenomethionine, the predominant form of selenium in the eggs of oviparous vertebrates, does not generate oxidative radicals in this system, but lesions consistent with oxidative stress have been identified in fish and birds with high concentrations of Se. /This study reports/ on the ability of rainbow trout embryos to transform L-selenomethionine to a form capable of producing a superoxide radical. Oxidative stress appears to be generated by methioninase enzyme activity in the embryos that liberates methylselenol from l-selenomethionine. Methylselenol redox cycles in the presence of glutathione producing superoxide and likely accounts for oxidative lesions present in fish and birds environmentally exposed to excessive loads of selenomethionine. /L-Selenomethionine/, Primary cultures of porcine aortic endothelial cells were used to test the potential protective effect ... against several types of oxidative stress. The stressors included exposure to hyperoxia, treatment with paraquat, and incubation in the presence of the hypoxanthine/xanthine oxidase system. This protective effect ... of selenomethionine ... is known to increase glutathione peroxidase activity. ..., High-selenium containing yeast is being evaluated in clinical trials against colon polyp recurrence. However, the molecular targets for the anticancer effects of selenium remain unclear. Previous studies by our group demonstrated that selenomethionine-induced growth arrest appears to be mediated by activation of ERK and subsequent phosphorylation of RSK and histone H3. These results suggest that selenomethionine can alter gene expression. In the present study, we have used cDNA microarrays to determine whether gene expression differences exist in HCT116 colon cancer cells treated with selenomethionine. These experiments reveal statistically significant expression changes for 50 genes. Genes we found to increase with selenomethionine treatment include KLK6, ATOX1, SGK, GJB2, DAP-1, PLAU, VIM, DPYSL2, STC2 and PXN. Conversely, genes downregulated by selenomethionine include PRKACB, LIM, DEPP, MYC, CDH5, ELF3, VSNL1, SAT and EGLN3. Further analysis of those genes using chromatin immunoprecipitation experiments showed that phosphorylated histone H3 on serine 10 bound to the GJB2 promoter (connexin 26) or the serum glucocorticoid kinase promoter is increased with selenomethionine treatment. Cells overexpressing CX26 or DAP-1 displayed a reduced number of colonies which suggests that these two genes could play a functional role in the growth inhibitory effects of selenomethionine. These data support the notion that selenomethionine-induced growth inhibition is associated with global changes in gene expression. They also demonstrate that selenomethionine can modify chromatin state to alter gene transcription. | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, hexagonal sheets or plates; metallic luster of crystals | |

CAS No. |

1464-42-2, 2578-28-1 | |

| Record name | Selenomethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(methylselenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9V40V4PKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

265 °C (decomposes) | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the body metabolize selenomethionine differently than inorganic selenium forms like selenite?

A1: this compound is metabolized non-specifically, entering the methionine pool and being incorporated into proteins. [ [] ] Conversely, inorganic forms like selenite undergo specific metabolic pathways. [ [] ] This difference contributes to this compound's higher bioavailability and longer retention in the body. [ [, ] ]

Q2: Is there a difference in how effectively this compound and selenite increase selenium levels and antioxidant enzyme activity?

A2: Studies show that consuming Brazil nuts, rich in this compound, is as effective as this compound supplements in increasing plasma selenium and glutathione peroxidase (GPx) activity. [ [] ] While both forms increase selenium status, Brazil nuts were more effective in enhancing whole blood GPx activity compared to this compound supplements. [ [] ]

Q3: Does the chemical form of selenium influence its accumulation in tissues?

A3: Yes, the chemical form significantly impacts tissue selenium levels. Research in rats revealed that this compound supplementation led to higher selenium concentrations in various tissues, particularly skeletal muscle, compared to equivalent doses of selenite. [ [] ] Interestingly, despite higher tissue selenium levels with this compound, it showed lower anticarcinogenic activity than selenite in a mammary tumor model. [ [] ]

Q4: Can you elaborate on the role of this compound in selenium-enriched yeast and its impact on human health?

A4: Selenium-enriched yeast is a significant source of this compound. [ [] ] This organic form of selenium is well-absorbed by the body and contributes to overall selenium status, which is crucial for various physiological functions, including antioxidant defense and immune system regulation. [ [, ] ]

Q5: Does the timing of this compound administration impact its protective effect against oxidative damage caused by e-cigarette smoke?

A5: Research suggests that early administration of this compound is more effective in preventing the increase of malondialdehyde, a marker of oxidative stress, in the blood and lung tissue of rats exposed to e-cigarette smoke. [ [] ] This highlights the importance of timely intervention with this compound to mitigate oxidative damage.

Q6: Can this compound protect against oxidative damage in erythrocytes?

A6: Research has demonstrated that supplementing with this compound can significantly reduce lipid peroxidation and protein degradation in erythrocytes. [ [] ] It also increases hemoglobin content and reduces methemoglobin levels and hemolysis, indicating a protective effect against oxidative damage in red blood cells. [ [] ]

Q7: What are the current findings regarding this compound's role in cancer prevention, particularly in light of the SELECT trial results?

A7: The SELECT trial, which investigated the effects of this compound and vitamin E on prostate cancer prevention, yielded negative results and was discontinued. [ [] ] Similarly, a study using a rat model of testosterone and 17 beta-estradiol-induced prostate carcinogenesis found that this compound did not prevent prostate cancer development or significantly reduce prostatic oxidative stress. [ [] ] These findings suggest that this compound might not be effective in preventing prostate cancer, aligning with the SELECT trial outcomes.

Q8: Does this compound offer any protection against arsenic-induced toxicity?

A8: Contrary to its protective effects against other toxins, research suggests that high dietary this compound might exacerbate arsenic toxicity in rainbow trout. [ [] ] The study observed increased arsenic accumulation in tissues like the liver, kidney, and muscle, along with heightened hepatic lipid peroxidation and a decline in cellular redox potential in fish fed this compound and arsenic compared to those fed arsenic alone. [ [] ] This suggests a potential for this compound to facilitate arsenic deposition in tissues, possibly through the formation of bio-complexes, leading to increased toxicity.

Q9: How is this compound employed in structural biology research?

A9: this compound is valuable in X-ray crystallography for solving the "phase problem." [ [, ] ] By replacing methionine with this compound in proteins, researchers can exploit the selenium atom's anomalous scattering properties to determine the protein's three-dimensional structure. [ [, ] ] This technique is crucial for understanding protein function and designing new drugs.

Q10: How do this compound-resistant yeast strains contribute to protein research?

A10: this compound-resistant yeast strains have been developed to produce this compound-labeled proteins for structural analysis. [ [, ] ] These strains can incorporate this compound into proteins at a high occupancy rate, facilitating X-ray crystallography studies. [ [, ] ] This method has proven particularly useful for proteins that are difficult to express or crystallize.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。